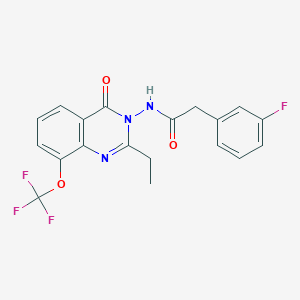
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structural features, may exhibit specific pharmacological or industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate starting materials to form the quinazolinone ring.
Introduction of Substituents: The ethyl, trifluoromethoxy, and fluorophenyl groups are introduced through various substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluorophenylacetamides: Compounds with similar acetamide groups but different aromatic substituents.
Uniqueness
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action are areas of interest for further research. Comparing it with similar compounds highlights its unique features and potential advantages.
Actividad Biológica
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide is a synthetic organic compound with a complex structure that includes a quinazoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H15F4N3O3, with a molecular weight of approximately 391.3 g/mol. The presence of the trifluoromethoxy group and ethyl side chain enhances its chemical properties and potential interactions within biological systems .
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinases : Quinazoline derivatives are known to target receptor tyrosine kinases, which play a crucial role in cancer cell signaling pathways. For instance, compounds with similar structures have shown inhibition against the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its structural features may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation .
The biological activity of the compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico modeling has revealed potential binding interactions between the compound and various enzyme targets. For example, the trifluoromethyl group enhances binding affinity through hydrogen bonding with active site residues .
- Cytotoxicity : Initial evaluations against cancer cell lines such as MCF-7 indicate moderate cytotoxic effects, suggesting that further exploration into its mechanism could yield insights into its therapeutic potential .
Case Studies and Research Findings
Propiedades
Número CAS |
848027-37-2 |
|---|---|
Fórmula molecular |
C19H15F4N3O3 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15F4N3O3/c1-2-15-24-17-13(7-4-8-14(17)29-19(21,22)23)18(28)26(15)25-16(27)10-11-5-3-6-12(20)9-11/h3-9H,2,10H2,1H3,(H,25,27) |
Clave InChI |
LJANVIBDHLJBJP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















